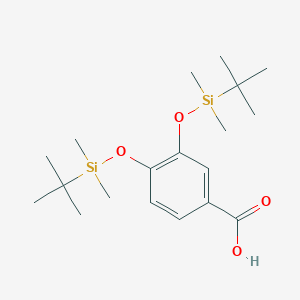

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid

Description

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is a silyl-protected derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Its synthesis involves the reaction of caffeic acid with tert-butyldimethylsilyl chloride under anhydrous conditions, followed by catalytic hydrogenation to yield intermediates like (E)-3-(3,4-bis(TBDMSO)phenyl)acrylic acid (ix) and 3-(3,4-bis(TBDMSO)phenyl)propanoic acid (x) . The tert-butyldimethylsilyl (TBDMS) groups serve as protective moieties for hydroxyl groups, enhancing stability during synthetic processes such as coupling reactions in pharmaceutical chemistry . This compound is pivotal in synthesizing kinase inhibitors (e.g., for DYRK1A/B and MtbTMPK) and functional polymers due to its robust protective group chemistry and controlled deprotection using HF·pyridine .

Properties

IUPAC Name |

3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFPRRCCBVQTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid typically involves the protection of hydroxyl groups on the benzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The TBDMS groups can be selectively oxidized to form hydroxyl groups.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The TBDMS groups can be replaced by other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.

Major Products Formed

Oxidation: Formation of dihydroxybenzoic acid.

Reduction: Formation of benzyl alcohol or benzaldehyde.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is utilized in several scientific research fields:

Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid primarily involves the protection of hydroxyl groups through the formation of stable silyl ethers. The TBDMS groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound’s stability under various reaction conditions makes it an ideal protecting group in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid and analogous compounds:

Detailed Analysis

Protective Group Stability and Reactivity

- TBDMS vs. Benzyl Groups: TBDMS groups offer superior stability under basic and oxidative conditions compared to benzyl groups, which require hydrogenolysis for removal . This makes TBDMS-protected compounds preferable in multi-step syntheses where intermediate stability is critical. Benzyl-protected derivatives, however, are more cost-effective for large-scale industrial production .

- TBDMS vs. TMS Groups : Trimethylsilyl (TMS) groups, as in the protocatechuic acid 3TMS derivative, are less bulky and easier to remove under mild acidic conditions. This contrasts with TBDMS, which necessitates harsh fluoride-based deprotection .

Electronic and Steric Effects

- Fluorinated Derivatives : Compounds like 3,4-bis(trifluoromethyl)benzoic acid exhibit strong electron-withdrawing effects due to CF₃ groups, significantly increasing acidity (pKa ~1.5) compared to TBDMSO-substituted analogs (pKa ~4.5). This enhances their reactivity in electrophilic substitutions and suitability for agrochemicals .

- Substitution Patterns: The 3,4-dioxygenation pattern in TBDMSO-benzoic acid mimics natural phenolic compounds (e.g., caffeic acid), facilitating bioactivity in kinase inhibition. In contrast, 3,5-bis(benzyloxy)benzoic acid lacks this bioisosteric mimicry, limiting its pharmacological relevance .

Pharmaceutical Relevance

- MtbTMPK Inhibitors : Coupling 3,4-Bis(TBDMSO)benzoic acid with hydroxylamine intermediates yielded potent MtbTMPK inhibitors, demonstrating IC₅₀ values <1 µM .

- DYRK1A/B Kinase Inhibitors : Fluorinated analogs (e.g., 3f) showed enhanced blood-brain barrier penetration and selectivity, with >50% inhibition at 10 nM concentrations in Parkinson’s disease models .

Biological Activity

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article examines its biological activity, focusing on antibacterial properties, interactions with mycobacterial enzymes, and implications for drug development.

Chemical Structure and Properties

This compound features two tert-butyldimethylsilyl (TBDMS) groups attached to the hydroxyl functionalities of a benzoic acid structure. This configuration enhances its stability and solubility in organic solvents, making it a versatile compound in synthetic organic chemistry.

- Molecular Formula : C_{18}H_{30}O_{5}Si_{2}

- Molecular Weight : 382.64 g/mol

- Density : 0.989 g/cm³

- Boiling Point : Approximately 395 °C

Antibacterial Activity

Research indicates that this compound is utilized in synthesizing furan derivatives, which exhibit significant antibacterial activity. These derivatives have been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Interaction with Mycobacterial Enzymes

A study explored the compound's potential as an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme for mycobacterial growth. The research highlighted that structural motifs favoring mycobacterial uptake could enhance the efficacy of new antimycobacterial agents derived from this compound .

Synthesis and Evaluation of Derivatives

In one study, the synthesis of novel derivatives from this compound was performed to evaluate their biological activities. The derivatives were assessed for their ability to inhibit MtbTMPK and showed promising results in vitro against M. tuberculosis strains .

Antimicrobial Spectrum

The antimicrobial spectrum of compounds derived from this compound was tested against various pathogens using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria while showing selective inhibition against Gram-negative strains .

Table: Biological Activity Overview

Q & A

Q. How to troubleshoot low yields in coupling reactions involving this benzoic acid derivative?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.